VU6028418

Description

Propriétés

Formule moléculaire |

C23H27F3N4O |

|---|---|

Poids moléculaire |

432.5 g/mol |

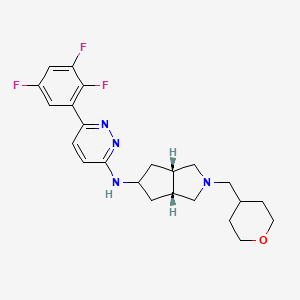

Nom IUPAC |

(3aR,6aS)-2-(oxan-4-ylmethyl)-N-[6-(2,3,5-trifluorophenyl)pyridazin-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-amine |

InChI |

InChI=1S/C23H27F3N4O/c24-17-9-19(23(26)20(25)10-17)21-1-2-22(29-28-21)27-18-7-15-12-30(13-16(15)8-18)11-14-3-5-31-6-4-14/h1-2,9-10,14-16,18H,3-8,11-13H2,(H,27,29)/t15-,16+,18? |

Clé InChI |

ITSKPCHXUYILTR-BYICEURKSA-N |

SMILES isomérique |

C1COCCC1CN2C[C@H]3CC(C[C@H]3C2)NC4=NN=C(C=C4)C5=C(C(=CC(=C5)F)F)F |

SMILES canonique |

C1COCCC1CN2CC3CC(CC3C2)NC4=NN=C(C=C4)C5=C(C(=CC(=C5)F)F)F |

Origine du produit |

United States |

Foundational & Exploratory

Unveiling the Molecular Strategy of VU6028418: A Potent and Selective M4 Muscarinic Receptor Antagonist

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

VU6028418 is a highly potent and selective antagonist of the M4 muscarinic acetylcholine (B1216132) receptor (mAChR), a key target in the central nervous system for the development of novel therapeutics for movement disorders such as dystonia and Parkinson's disease.[1][2][3][4][5] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its pharmacological profile, in vitro and in vivo activities, and the experimental methodologies used for its characterization. It is important to note that, contrary to any potential misconception, this compound is not a positive allosteric modulator (PAM) of the M5 receptor but a selective antagonist of the M4 receptor.[1][6]

Core Mechanism of Action: Selective M4 Receptor Antagonism

This compound functions as a competitive antagonist at the M4 muscarinic acetylcholine receptor.[1] The M4 receptor is a G protein-coupled receptor (GPCR) that, upon activation by the endogenous neurotransmitter acetylcholine (ACh), couples to Gαi/o proteins. This activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, and modulates the activity of certain ion channels. By binding to the orthosteric site of the M4 receptor, this compound competitively blocks the binding of acetylcholine, thereby preventing receptor activation and downstream signaling.[1] This targeted antagonism of M4 receptors in brain regions like the striatum is believed to modulate cholinergic and dopaminergic neurotransmission, which is of therapeutic interest for movement disorders.[1][7]

Quantitative Pharmacological Profile

The potency and selectivity of this compound have been extensively characterized through a series of in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of this compound

| Target | Assay Type | Species | IC50 (nM) |

| M4 mAChR | Calcium Mobilization | Human | 4.1[1][6] |

| M4 mAChR | Calcium Mobilization | Rat | 57[1] |

Table 2: In Vitro Selectivity of this compound against other Muscarinic Receptor Subtypes

| Target | Assay Type | Species | IC50 (µM) |

| M1 mAChR | Calcium Mobilization | Human | >10[1] |

| M2 mAChR | Calcium Mobilization | Human | 3.5[1] |

| M3 mAChR | Calcium Mobilization | Human | >10[1] |

| M5 mAChR | Calcium Mobilization | Human | >10[1] |

Table 3: Radioligand Binding Affinity

| Target | Radioligand | Species | Ki (nM) |

| M4 mAChR | [3H]NMS | Not Specified | 3.2[1] |

Table 4: In Vivo Pharmacokinetic Parameters

| Species | Route of Administration | Bioavailability (%) | Clearance (mL/min/kg) | Volume of Distribution (Vss) | Elimination Half-life (t1/2) (h) |

| Rat | Oral | ≥100 | 6.1 | Large | >13[1] |

| Mouse | Oral | ≥100 | 17 | Large | >13[1] |

| Dog | Oral | 86 | 43 | Large | >13[1] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization.

Experimental Protocols

Calcium Mobilization Assay

This assay is used to determine the potency and selectivity of this compound by measuring its ability to inhibit the increase in intracellular calcium triggered by acetylcholine in cells expressing specific muscarinic receptor subtypes.

-

Cell Lines: Chinese Hamster Ovary (CHO) cells stably transfected with and expressing individual human or rat muscarinic acetylcholine receptor subtypes (M1, M2, M3, M4, M5).[1]

-

Procedure:

-

Cells are plated in 96-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

This compound is added to the cells at varying concentrations.[1]

-

After an incubation period, an EC80 concentration of acetylcholine is added to stimulate the receptors.[1]

-

The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.

-

The IC50 value, the concentration of this compound that inhibits 50% of the acetylcholine-induced response, is calculated.[1]

-

Radioligand Displacement Assay

This assay measures the binding affinity of this compound to the M4 receptor.

-

Materials: Cell membranes prepared from CHO cells expressing the human M4 receptor, [3H]N-methylscopolamine ([3H]NMS) as the radioligand.[1]

-

Procedure:

-

Cell membranes are incubated with a fixed concentration of [3H]NMS and varying concentrations of this compound.[1]

-

The reaction is allowed to reach equilibrium.

-

The bound and free radioligand are separated by rapid filtration.

-

The amount of bound radioactivity is quantified by liquid scintillation counting.

-

The Ki value, a measure of the binding affinity of this compound, is calculated from the IC50 value of displacement.[1]

-

In Vivo Model of Haloperidol-Induced Catalepsy

This animal model is used to assess the in vivo efficacy of this compound in a condition relevant to movement disorders.

-

Animals: Male Sprague-Dawley rats.

-

Procedure:

-

Animals are treated with haloperidol, a dopamine (B1211576) D2 receptor antagonist, to induce catalepsy, a state of motor immobility.

-

This compound is administered orally at different doses.[1]

-

The latency to withdraw from a standardized posture (e.g., forepaws on a raised bar) is measured at specific time points.

-

A dose-dependent reduction in the latency to withdraw indicates that this compound can reverse the cataleptic behavior.[1]

-

The M5 Receptor: A Distinct Target

While this compound is a selective M4 antagonist, the M5 muscarinic receptor is also a subject of significant research interest. M5 receptors are expressed at low levels in the central nervous system, particularly in dopaminergic neurons of the substantia nigra pars compacta and the ventral tegmental area.[8][9] Studies using M5 knockout mice and emerging M5-selective ligands suggest that this receptor plays a role in the modulation of dopamine release and may be a therapeutic target for conditions such as addiction and cerebrovascular diseases.[8][10][11] To date, there are no reports of this compound acting as a positive allosteric modulator of the M5 receptor. The development of selective M5 modulators is an active area of research, distinct from the characterization of M4 antagonists like this compound.[10][11]

Conclusion

This compound is a well-characterized, potent, and selective M4 muscarinic acetylcholine receptor antagonist with oral bioavailability. Its mechanism of action involves the competitive blockade of acetylcholine binding to the M4 receptor, thereby inhibiting downstream signaling. In vivo studies have demonstrated its efficacy in animal models of movement disorders. The data presented in this guide underscore the potential of this compound as a valuable research tool and a preclinical candidate for the treatment of dystonia and other related conditions. It is crucial for researchers to accurately distinguish its M4-selective antagonist activity from the pharmacology of other muscarinic receptor subtypes, such as the M5 receptor.

References

- 1. Discovery of this compound: A Highly Selective and Orally Bioavailable M4 Muscarinic Acetylcholine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of this compound: A Highly Selective and Orally Bioavailable M4 Muscarinic Acetylcholine Receptor Antagonist. | Semantic Scholar [semanticscholar.org]

- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. Discovery of this compound: A Highly Selective and Orally Bioavailable M4 Muscarinic Acetylcholine Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of a Novel Allosteric Site at the M5 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of the first mAChR 5 (M5) selective ligand, an M5 Positive Allosteric Modulator (PAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. The Muscarinic Acetylcholine Receptor M5: Therapeutic Implications and Allosteric Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: VU6028418 M4 Receptor Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the M4 muscarinic acetylcholine (B1216132) receptor (mAChR) selectivity profile of VU6028418, a potent and selective antagonist. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of associated biological pathways and workflows to serve as a vital resource for researchers in neuroscience and drug development.

Core Compound Profile: this compound

This compound is a novel M4 mAChR antagonist that has demonstrated significant potential as a tool compound for studying the role of the M4 receptor in various physiological and pathological processes. Its high selectivity for the M4 subtype over other muscarinic receptors (M1, M2, M3, and M5) makes it a valuable asset for dissecting the specific functions of M4-mediated signaling pathways.

Quantitative Selectivity Profile

The selectivity of this compound has been rigorously characterized using both functional assays and radioligand binding studies. The following tables summarize the key quantitative data, highlighting its potent antagonism at the human M4 receptor and significantly lower affinity for other muscarinic subtypes.

Table 1: Functional Antagonism of this compound at Human Muscarinic Receptors

| Receptor Subtype | Assay Type | Parameter | Value |

| hM4 | Calcium Mobilization | IC50 | 4.1 nM[1] |

| hM1 | Calcium Mobilization | IC50 | >10 µM[1] |

| hM2 | Calcium Mobilization | IC50 | 3.5 µM[1] |

| hM3 | Calcium Mobilization | IC50 | >10 µM[1] |

| hM5 | Calcium Mobilization | IC50 | >10 µM[1] |

Table 2: Radioligand Binding Affinity of this compound at the Human M4 Receptor

| Receptor Subtype | Radioligand | Parameter | Value |

| hM4 | [3H]NMS | Ki | 3.2 nM[1] |

Off-Target Selectivity Profile

A critical aspect of drug development is the characterization of a compound's interactions with a broad range of biological targets to identify potential off-target effects. This compound was screened against a panel of receptors, ion channels, and transporters by Eurofins Panlabs. The results indicate a generally clean off-target profile at a concentration of 10 µM.

Table 3: Off-Target Screening of this compound

| Target | Assay Type | % Inhibition @ 10 µM |

| σ1 Receptor | Radioligand Binding | 101%[1] |

| hERG | Radioligand Binding ([3H]dofetilide) | 61% (IC50 = 1.1 µM, Ki = 790 nM)[1] |

| Other Cardiac Ion Channels | Patch Clamp | ≤42% |

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the M4 receptor signaling pathway and the workflows for the key assays used to characterize this compound.

References

The Structure-Activity Relationship of VU6028418: A Technical Guide

Introduction: VU6028418 is a potent, selective, and orally bioavailable antagonist of the M4 muscarinic acetylcholine (B1216132) receptor (mAChR).[1][2][3][4][5][6] Its development has provided a valuable tool for probing the biology of the M4 receptor and its potential as a therapeutic target for movement disorders such as dystonia.[2][7] This technical guide provides an in-depth overview of the structure-activity relationship (SAR) studies that led to the discovery of this compound, detailing the experimental methodologies, quantitative data, and key structural insights.

M4 Muscarinic Receptor Signaling Pathway

The M4 muscarinic acetylcholine receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.[8][9][10] Upon activation by acetylcholine, the Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[7][8][9] This signaling cascade ultimately modulates neuronal excitability. This compound acts as an antagonist, blocking this pathway by preventing acetylcholine from binding to the M4 receptor.

SAR Experimental Workflow

The SAR studies for VU60284118 followed a systematic workflow. This process begins with the chemical synthesis of analog compounds based on a lead structure. These new compounds then undergo a series of biological assays to determine their potency, selectivity, and other pharmacological properties. The data from these assays inform the design of the next generation of compounds, creating an iterative cycle of optimization.

Structure-Activity Relationship (SAR) Analysis

The SAR campaign for this compound began with earlier-generation compounds and aimed to improve two main properties: cytochrome P450 (CYP) inhibition and P-glycoprotein (P-gp) efflux, while maintaining high M4 potency and selectivity.[7] The core structure consists of a central [3.3.0]cyclopentylpyrrolidine scaffold, an "eastern" tetrahydropyran (B127337) (THP) motif, and a "western" substituted phenyl ring attached to a pyridazine (B1198779) core.[7]

Key SAR Findings

The key findings from the SAR studies are summarized below and visualized in the logical relationship diagram.

-

Eastern THP Motif: The tetrahydropyran (THP) group was found to be crucial for robust hM4 potency, high selectivity against the hM2 subtype, and low predicted hepatic clearance. This motif was therefore kept constant throughout the optimization process.[2]

-

Western Phenyl Ring Substitutions: A variety of substitutions on the western phenyl ring were explored. Halogen substitutions were well-tolerated and often led to excellent hM4 potency (<10 nM) and over 1000-fold selectivity versus hM2.[2] The 2,3,5-trifluorophenyl substitution of this compound (compound 8i) provided a superior overall profile.

-

Modulating CYP Inhibition: A primary goal was to reduce CYP inhibition. It was hypothesized that decreasing lipophilicity or increasing polar surface area would be beneficial.[7] While analogs with increased polarity (e.g., pyridyl or acetylaminophenyl groups) showed reduced CYP inhibition, they often suffered from lower potency or other liabilities. A key discovery was the use of deuterium (B1214612) incorporation. Placing a gem-deutero group on the carbon alpha to the pyrrolidine (B122466) nitrogen dramatically reversed the CYP inhibition profile without compromising potency or selectivity.[2]

Quantitative SAR Data

The following tables summarize the quantitative data for key analogs, culminating in this compound (compound 8i).

Table 1: SAR of the Western Phenyl Ring [2]

| Compound | R (Substitution) | hM4 IC50 (nM) | hM2 IC50 (nM) | CYP 1A2 IC50 (μM) | CYP 3A4 (Midazolam) IC50 (μM) | P-gp ER |

| 8a | H | 7.9 | >10000 | >30 | 11 | 3.5 |

| 8b | 3-pyridyl | 39 | >10000 | >30 | >30 | 11 |

| 8f | 2,5-difluorophenyl | 3.2 | 4100 | 1.8 | 0.9 | 2.2 |

| 8g | 2-chloro-5-fluorophenyl | 2.2 | 3400 | 2.0 | 0.8 | 2.5 |

| 8i (this compound) | 2,3,5-trifluorophenyl | 4.1 | 3500 | 4.1 | 2.0 | 4.1 |

Table 2: Effect of Deuterium Incorporation [2]

| Compound | R (Substitution) | hM4 IC50 (nM) | hM2 IC50 (nM) | CYP 1A2 IC50 (μM) | CYP 3A4 (Midazolam) IC50 (μM) | P-gp ER |

| 8i (this compound) | 2,3,5-trifluorophenyl (CH2 linker) | 4.1 | 3500 | 4.1 | 2.0 | 4.1 |

| 11b | 2,3,5-trifluorophenyl (CD2 linker) | 3.2 | 4400 | >30 | >30 | 7.2 |

Experimental Protocols

Detailed experimental procedures were crucial for the evaluation of the synthesized compounds. The primary assays are described below.

Calcium Mobilization Assay for mAChR Antagonism

This functional assay was used to determine the potency (IC50) of the compounds as antagonists at human M1-M5 receptors.

-

Cell Lines: Chinese Hamster Ovary (CHO) cells stably transfected with the respective human muscarinic acetylcholine receptor subtype (hM1, hM2, hM3, hM4, or hM5).

-

Procedure:

-

Cells are plated in 384-well plates and incubated overnight.

-

Growth media is removed, and cells are loaded with Calcium 6 dye in assay buffer.

-

Test compounds (antagonists) are added to the cells at various concentrations.

-

After a set incubation period, an EC80 concentration of acetylcholine (agonist) is added to stimulate the receptor.

-

The resulting calcium mobilization (a measure of receptor activation) is measured as fluorescence using a Functional Drug Screening System (FDSS).

-

-

Data Analysis: The antagonist effect is measured as the inhibition of the acetylcholine response. IC50 values are calculated from the concentration-response curves using a four-parameter logistical equation.[2]

Radioligand Displacement Assay

This assay was performed to confirm that this compound binds to the orthosteric site of the M4 receptor.

-

Preparation: Membranes were harvested from CHO cells stably expressing the human M4 receptor.

-

Procedure:

-

Cell membranes are incubated with a fixed concentration of the radiolabeled muscarinic antagonist [3H]N-methylscopolamine ([3H]NMS).

-

Increasing concentrations of the test compound (this compound) are added to compete with [3H]NMS for binding to the receptor.

-

After incubation, the bound and free radioligand are separated by rapid filtration.

-

The amount of bound radioactivity is quantified using liquid scintillation counting.

-

-

Data Analysis: The data are used to calculate the inhibitory constant (Ki), which represents the affinity of the compound for the receptor. This compound was found to fully compete with [3H]NMS with a Ki of 3.2 nM.[2]

Cytochrome P450 (CYP) Inhibition Assay

This in vitro assay assesses the potential for drug-drug interactions by measuring the inhibition of major human CYP isoforms.

-

System: Human liver microsomes.

-

Procedure:

-

Test compounds are incubated with human liver microsomes and a cocktail of probe substrates specific for different CYP isoforms (e.g., 1A2, 2D6, 3A4).

-

The reaction is initiated by adding NADPH.

-

After incubation, the reaction is stopped, and the amount of metabolite produced from each probe substrate is quantified using LC-MS/MS.

-

-

Data Analysis: The percent inhibition caused by the test compound is determined, and IC50 values are calculated.

Conclusion

The SAR studies of the this compound series successfully identified a highly potent and selective M4 antagonist with favorable drug-like properties. The systematic exploration of the western phenyl ring led to the identification of the 2,3,5-trifluoro substitution as optimal for potency and selectivity.[2] Furthermore, the innovative use of deuterium incorporation provided a novel strategy to mitigate CYP450 inhibition, a common challenge in drug development.[2][7] The resulting compound, this compound, demonstrates high oral bioavailability and in vivo efficacy, making it an invaluable preclinical tool for investigating the therapeutic potential of M4 receptor antagonism.[1][2]

References

- 1. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of this compound: A Highly Selective and Orally Bioavailable M4 Muscarinic Acetylcholine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Discovery of this compound: A Highly Selective and Orally Bioavailable M4 Muscarinic Acetylcholine Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. VU 6028418 hydrochloride | M4 Receptors | Tocris Bioscience [tocris.com]

- 6. rndsystems.com [rndsystems.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. derangedphysiology.com [derangedphysiology.com]

- 10. Muscarinic acetylcholine receptor M4 - Wikipedia [en.wikipedia.org]

In Vitro Characterization of VU6028418: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU6028418 is a potent and highly selective antagonist of the M4 muscarinic acetylcholine (B1216132) receptor (mAChR), a key target in the central nervous system for the potential treatment of movement disorders such as dystonia.[1][2][3] This technical guide provides an in-depth overview of the in vitro characterization of this compound, summarizing its pharmacological profile, selectivity, and key drug metabolism and pharmacokinetic (DMPK) properties. Detailed experimental protocols for the pivotal assays are provided to enable replication and further investigation by the scientific community.

Pharmacological Profile

This compound demonstrates high potency and selectivity for the human M4 muscarinic acetylcholine receptor. Its in vitro activity has been characterized through a series of functional and binding assays.

Potency and Selectivity at Muscarinic Receptors

The antagonist activity of this compound at human muscarinic receptors was determined using a calcium mobilization assay in Chinese Hamster Ovary (CHO) cells stably expressing the respective human mAChR subtypes. This compound shows nanomolar potency at the hM4 receptor and displays high selectivity against other muscarinic subtypes.[1][2]

| Receptor Subtype | IC50 (nM) | Fold Selectivity vs. hM4 |

| hM4 | 4.1 | - |

| hM1 | >10,000 | >2439 |

| hM2 | 3,500 | 854 |

| hM3 | >10,000 | >2439 |

| hM5 | >10,000 | >2439 |

| Table 1: In vitro potency and selectivity of this compound at human muscarinic acetylcholine receptors. The IC50 values were determined using a calcium mobilization assay in CHO cells. Data from Spock M, et al. 2021.[1][2] |

Radioligand Binding Affinity

To further characterize its interaction with the M4 receptor, the binding affinity of this compound was assessed using a radioligand displacement assay. The compound effectively competes with the binding of the non-selective muscarinic antagonist [3H]N-methylscopolamine ([3H]NMS) to membranes from CHO cells expressing the human M4 receptor.

| Parameter | Value (nM) |

| Ki | 3.2 |

| Table 2: Radioligand binding affinity of this compound at the human M4 muscarinic acetylcholine receptor. The Ki value was determined from a competition binding assay with [3H]NMS. Data from Spock M, et al. 2021.[1][2] |

Off-Target Profiling

A critical aspect of preclinical drug development is the assessment of potential off-target activities that could lead to adverse effects. This compound was profiled against a panel of targets, with notable activity observed at the sigma-1 (σ1) receptor and the human Ether-à-go-go-Related Gene (hERG) potassium channel.

| Off-Target | Assay Type | Parameter | Value (nM) |

| Sigma-1 (σ1) Receptor | Radioligand Binding | Ki | 16.9 |

| hERG Channel | Patch Clamp Electrophysiology | IC50 | 431 |

| Table 3: Off-target activity of this compound. Data from Spock M, et al. 2021.[1] |

Drug Metabolism and Pharmacokinetics (DMPK) Profile

The in vitro DMPK properties of this compound were evaluated to predict its behavior in vivo.

Cytochrome P450 (CYP) Inhibition

The potential for this compound to cause drug-drug interactions via inhibition of major cytochrome P450 enzymes was assessed using human liver microsomes.

| CYP Isoform | IC50 (µM) |

| 1A2 | >30 |

| 2B6 | >30 |

| 2C8 | >30 |

| 2C9 | >30 |

| 2C19 | >30 |

| 2D6 | >30 |

| 3A4/5 | >30 |

| Table 4: In vitro cytochrome P450 inhibition profile of this compound. Data from Spock M, et al. 2021.[1] |

P-glycoprotein (P-gp) Efflux

The potential for this compound to be a substrate of the P-glycoprotein (P-gp) efflux transporter was evaluated using Madin-Darby Canine Kidney (MDCK) cells overexpressing the human MDR1 gene.

| Parameter | Value |

| Efflux Ratio (ER) | <10 |

| Table 5: In vitro P-glycoprotein efflux potential of this compound. An efflux ratio of <2 is generally considered indicative of a non-substrate. Data from Spock M, et al. 2021.[1] |

Experimental Protocols

The following are detailed methodologies for the key in vitro assays used to characterize this compound.

M4 Receptor Signaling Pathway

The M4 muscarinic acetylcholine receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon activation by an agonist, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound acts as an antagonist, blocking the binding of agonists like acetylcholine and thereby preventing this signaling cascade.

Calcium Mobilization Assay for Muscarinic Receptor Antagonism

This assay is used to determine the potency of antagonists at Gq-coupled muscarinic receptors (M1, M3, M5) and Gi-coupled receptors (M2, M4) that have been engineered to couple to a Gq-dependent readout (Gqi5).

Protocol:

-

Cell Culture: CHO-K1 cells stably expressing one of the human muscarinic receptor subtypes (M1-M5) are cultured in appropriate media. For M2 and M4 receptors, cells co-expressing a chimeric G protein (Gqi5) are used to enable a calcium readout.

-

Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates and incubated overnight.

-

Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer.

-

Compound Addition: this compound is serially diluted and added to the wells.

-

Agonist Challenge: After a pre-incubation period with the antagonist, an EC80 concentration of acetylcholine is added to stimulate the receptors.

-

Signal Detection: Changes in intracellular calcium are measured as changes in fluorescence intensity using a plate reader (e.g., FLIPR).

-

Data Analysis: The fluorescence data is normalized and plotted against the concentration of this compound to determine the IC50 value.

[3H]NMS Radioligand Displacement Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor, thereby determining the test compound's binding affinity (Ki).

Protocol:

-

Membrane Preparation: Membranes are prepared from CHO cells stably expressing the human M4 receptor.

-

Assay Setup: In a 96-well plate, the cell membranes are incubated with a fixed concentration of [3H]NMS and varying concentrations of this compound in a binding buffer.

-

Incubation: The plate is incubated to allow the binding to reach equilibrium.

-

Filtration: The reaction is terminated by rapid filtration through a filter mat, which traps the membranes with the bound radioligand.

-

Washing: The filter mat is washed to remove unbound radioligand.

-

Scintillation Counting: The radioactivity retained on the filter mat is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the Ki value for this compound is calculated using the Cheng-Prusoff equation.

hERG Manual Patch Clamp Electrophysiology Assay

This assay directly measures the inhibitory effect of a compound on the electrical current flowing through hERG potassium channels.

Protocol:

-

Cell Culture: HEK293 cells stably expressing the hERG channel are used.

-

Cell Preparation: Cells are prepared for patch-clamp recording.

-

Recording: Whole-cell patch-clamp recordings are performed. A specific voltage protocol is applied to the cell to elicit hERG currents.

-

Compound Application: this compound is applied to the cells at various concentrations.

-

Current Measurement: The hERG tail current is measured before and after the application of the compound.

-

Data Analysis: The percentage of inhibition of the hERG current is calculated for each concentration of this compound, and an IC50 value is determined.

Cytochrome P450 Inhibition Assay

This assay assesses the potential of a compound to inhibit the activity of major drug-metabolizing CYP enzymes.

Protocol:

-

Incubation Mixture: A reaction mixture containing human liver microsomes, a specific probe substrate for a particular CYP isoform, and a cofactor (NADPH) is prepared.

-

Compound Addition: this compound is added at various concentrations.

-

Incubation: The mixture is incubated to allow for enzymatic reaction.

-

Reaction Termination: The reaction is stopped.

-

Metabolite Quantification: The amount of metabolite formed is quantified using LC-MS/MS.

-

Data Analysis: The rate of metabolite formation in the presence of this compound is compared to the control (vehicle) to determine the percent inhibition and calculate the IC50 value.

MDCK-MDR1 P-gp Efflux Assay

This assay determines if a compound is a substrate of the P-gp efflux transporter by measuring its transport across a polarized monolayer of cells overexpressing P-gp.

Protocol:

-

Cell Culture: MDCKII-MDR1 cells are seeded on permeable supports in a transwell plate and cultured to form a confluent monolayer.

-

Assay Setup: The assay is performed in two directions: apical-to-basolateral (A-B) and basolateral-to-apical (B-A). This compound is added to either the apical or basolateral chamber.

-

Incubation: The plate is incubated to allow for compound transport across the cell monolayer.

-

Sample Collection: Samples are taken from the receiver chamber at specific time points.

-

Compound Quantification: The concentration of this compound in the samples is determined by LC-MS/MS.

-

Data Analysis: The apparent permeability (Papp) is calculated for both directions. The efflux ratio (ER) is then calculated as Papp(B-A) / Papp(A-B).

Conclusion

This compound is a highly potent and selective M4 muscarinic acetylcholine receptor antagonist with a favorable in vitro DMPK profile. While it shows some off-target activity at the σ1 receptor and hERG channel, the selectivity for M4 is significant. The detailed experimental protocols provided in this guide should facilitate further research into the therapeutic potential of M4 receptor antagonists. However, the potent hERG inhibition ultimately precluded this compound from further development.[1] Despite this, its excellent subtype selectivity and pharmacokinetic properties make it a valuable tool compound for probing the biology of muscarinic receptors in the context of movement disorders.[1]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of this compound: A Highly Selective and Orally Bioavailable M4 Muscarinic Acetylcholine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of this compound: A Highly Selective and Orally Bioavailable M4 Muscarinic Acetylcholine Receptor Antagonist. | Semantic Scholar [semanticscholar.org]

Preclinical Profile of VU6028418: A Selective M4 Muscarinic Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for VU6028418, a potent and highly selective antagonist of the M4 muscarinic acetylcholine (B1216132) receptor (mAChR). This compound was investigated as a potential therapeutic for dystonia and other movement disorders.[1][2][3][4][5][6] This document summarizes key in vitro and in vivo findings, details experimental methodologies, and visualizes the underlying biological pathways to support further research and development in this area.

Core Data Summary

The preclinical development of this compound has generated a wealth of quantitative data, which is summarized below for clarity and comparative analysis.

In Vitro Pharmacology

This compound demonstrates high potency and selectivity for the human M4 muscarinic receptor subtype.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | Assay Type | Species | Value |

| M4 mAChR | Calcium Mobilization (IC50) | Human | 4.1 nM[1][7] |

| M4 mAChR | Calcium Mobilization (IC50) | Rat | 57 nM[8] |

| M1 mAChR | Calcium Mobilization (IC50) | Human | >10 µM[1] |

| M2 mAChR | Calcium Mobilization (IC50) | Human | 3.5 µM[1] |

| M3 mAChR | Calcium Mobilization (IC50) | Human | >10 µM[1] |

| M5 mAChR | Calcium Mobilization (IC50) | Human | >10 µM[1] |

| M4 mAChR | Radioligand Displacement (Ki) | Human | 3.2 nM[1] |

In Vivo Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties across multiple species, including high oral bioavailability.

Table 2: Pharmacokinetic Parameters of this compound

| Species | Dosing Route | Bioavailability (%) | Clearance (mL/min/kg) | Volume of Distribution (Vss) | Half-life (t1/2) (h) |

| Rat | Oral | ≥100%[1] | 6.1[1] | Large[1] | >13[1] |

| Mouse | Oral | ≥100%[1] | 17[1] | Large[1] | >13[1] |

| Dog | Oral | 86%[1] | 43[1] | Large[1] | >13[1] |

In Vivo Efficacy

In a rat model of haloperidol-induced catalepsy, a condition analogous to some motor symptoms in movement disorders, this compound demonstrated a dose-dependent reversal of cataleptic behavior.

Table 3: Efficacy of this compound in a Rat Model of Haloperidol-Induced Catalepsy

| Dose (mg/kg, oral) | Mean Latency to Withdraw (s) | Reversal of Catalepsy (%) | Statistical Significance (p-value) |

| Vehicle | 43.4 ± 4.3 | - | - |

| 0.3 | 32 ± 5.2 | 26.2 ± 12.0 | >0.05[1] |

| 1 | 21.3 ± 4.6 | 50.9 ± 10.7 | <0.01[1] |

| 3 | 15.1 ± 2.1 | 65.2 ± 4.9 | <0.001[1] |

At a 1 mg/kg dose, the brain-to-plasma concentration ratio (Kp) was 3.4, and the unbound brain-to-plasma ratio (Kp,uu) was 0.32, with a mean unbound brain concentration of 12.5 ng/g.[1]

Toxicology

A significant finding in the preclinical assessment of this compound was its potent inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is a critical liability due to the risk of cardiac arrhythmias. This finding ultimately precluded its further development.

Table 4: In Vitro Toxicology Profile of this compound

| Target | Assay Type | Value |

| hERG | Patch Clamp | 94 ± 1% inhibition of tail current[1] |

| σ1 Receptor | Radioligand Binding (Ki) | 16.9 nM[1] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below to enable a thorough understanding and potential replication of the findings.

In Vitro Assays

Calcium Mobilization Assay

-

Objective: To determine the potency and selectivity of this compound as an antagonist at human muscarinic receptor subtypes.

-

Cell Lines: Chinese Hamster Ovary (CHO) cells stably transfected with the human M1, M2, M3, M4, or M5 muscarinic acetylcholine receptors were utilized. For the M2 receptor, which couples to Gi, a Gqi5 chimeric G-protein was co-expressed to enable a calcium readout.

-

Procedure:

-

Cells were plated in 96-well plates and grown to confluence.

-

The cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution.

-

This compound was added to the wells at various concentrations.

-

After a pre-incubation period with the antagonist, an EC80 concentration of acetylcholine was added to stimulate the receptors.

-

The change in intracellular calcium concentration was measured using a fluorescence plate reader.

-

The IC50 values were calculated from the concentration-response curves.

-

Radioligand Displacement Assay

-

Objective: To determine the binding affinity (Ki) of this compound at the human M4 receptor.

-

Materials: Membranes from CHO cells stably expressing the human M4 receptor and the radioligand [3H]N-methylscopolamine ([3H]NMS), a non-selective muscarinic antagonist.

-

Procedure:

-

A fixed concentration of [3H]NMS was incubated with the M4 receptor-containing membranes in a binding buffer.

-

Increasing concentrations of unlabeled this compound were added to compete with the radioligand for binding to the receptor.

-

The mixture was incubated to allow binding to reach equilibrium.

-

The bound and free radioligand were separated by rapid filtration through a glass fiber filter.

-

The amount of radioactivity trapped on the filter, representing the bound radioligand, was quantified by liquid scintillation counting.

-

The Ki value was calculated from the IC50 of the competition curve using the Cheng-Prusoff equation.

-

In Vivo Studies

Haloperidol-Induced Catalepsy in Rats

-

Objective: To evaluate the in vivo efficacy of this compound in a rodent model of movement disorder symptoms.

-

Animal Model: Male Sprague-Dawley rats were used.

-

Procedure:

-

Catalepsy was induced by the administration of the dopamine (B1211576) D2 receptor antagonist, haloperidol.

-

After a set period to allow for the onset of catalepsy, this compound was administered orally at various doses (0.3, 1, and 3 mg/kg).

-

Catalepsy was assessed using the bar test. The rat's forepaws were placed on a horizontal bar raised above the surface, and the latency to withdraw both paws was measured.

-

A dose-dependent reduction in the latency to withdraw from the bar was indicative of an anti-cataleptic effect.

-

Visualizing the Mechanisms

To better illustrate the biological context and experimental designs, the following diagrams have been generated.

M4 Receptor Signaling Pathway

The M4 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o pathway.

Caption: M4 receptor signaling cascade and the antagonistic action of this compound.

Experimental Workflow for In Vivo Efficacy

The study of this compound's efficacy followed a clear, sequential experimental design.

Caption: Workflow for the haloperidol-induced catalepsy experiment.

Logical Relationship of Preclinical Findings

The progression of this compound through preclinical evaluation was guided by a logical sequence of findings.

Caption: Logical flow of the preclinical evaluation of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]

- 3. Table 6, Calcium mobilization assay protocol for the CHO-NPSR cells in 1536-well plate format - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Muscarinic M3 Receptor Assay with Frozen CHO Cells on FlexStation 3 Reader [moleculardevices.com]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Modulation of M4 muscarinic acetylcholine receptors by interacting proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

VU6028418: A Technical Guide for Dystonia Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU6028418 is a potent and highly selective antagonist of the M4 muscarinic acetylcholine (B1216132) receptor (mAChR).[1][2][3][4][5] This compound has emerged as a valuable research tool for investigating the role of the M4 receptor in the pathophysiology of movement disorders, particularly dystonia.[2][3][5] Its high selectivity for the M4 subtype over other muscarinic receptors, coupled with its oral bioavailability, makes it a promising candidate for preclinical studies.[1][2][4] This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, detailed experimental protocols for its evaluation, and visualizations of its mechanism of action and experimental workflows.

Pharmacological Profile

This compound acts as a competitive antagonist at the human M4 muscarinic acetylcholine receptor, effectively blocking the binding of the endogenous ligand, acetylcholine. Its selectivity for the M4 receptor is a key attribute, minimizing off-target effects and allowing for a more precise investigation of M4 receptor function.

In Vitro Potency and Selectivity

The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

| Receptor Subtype | IC50 (nM) | Assay Type | Species |

| hM4 | 4.1 | Calcium Mobilization | Human |

| rM4 | 57 | Calcium Mobilization | Rat |

| hM1 | >10,000 | Calcium Mobilization | Human |

| hM2 | 3,500 | Calcium Mobilization | Human |

| hM3 | >10,000 | Calcium Mobilization | Human |

| hM5 | >10,000 | Calcium Mobilization | Human |

| Table 1: In Vitro Potency and Selectivity of this compound against Muscarinic Acetylcholine Receptor Subtypes.[1][2] |

| Parameter | Value (nM) | Assay Type | Species |

| Ki | 3.2 | [3H]NMS Radioligand Displacement | Human |

| Table 2: Binding Affinity of this compound for the Human M4 Receptor.[2] |

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties across multiple species, including good oral bioavailability.

| Species | Dosing Route | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC (ng*h/mL) | t1/2 (h) |

| Rat | PO | 10 | 4 | 738 | 10,200 | 7.9 |

| Mouse | PO | 10 | 2 | 1,230 | 6,940 | 4.2 |

| Dog | PO | 3 | 2 | 456 | 4,530 | 13.1 |

| Table 3: Pharmacokinetic Parameters of this compound in Various Species. |

In Vivo Efficacy

The potential of this compound as a therapeutic agent for dystonia has been evaluated in a preclinical animal model. In a rat model of haloperidol-induced catalepsy, a condition used to model extrapyramidal side effects and some aspects of movement disorders, this compound demonstrated a dose-dependent reversal of cataleptic behavior.[1]

| Dose (mg/kg, PO) | % Reversal of Catalepsy |

| 0.3 | 26.2 ± 12.0 |

| 1 | 50.9 ± 10.7 |

| 3 | 65.2 ± 4.9 |

| Table 4: In Vivo Efficacy of this compound in a Rat Model of Haloperidol-Induced Catalepsy.[2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

Calcium Mobilization Assay

This assay is used to determine the potency of this compound as an antagonist of the M4 receptor.

1. Cell Culture:

-

Chinese Hamster Ovary (CHO) cells stably expressing the human M4 muscarinic acetylcholine receptor are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cells are seeded into 384-well black-walled, clear-bottom plates and grown to confluence.

2. Compound Preparation:

-

This compound is serially diluted in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to achieve a range of concentrations.

3. Assay Procedure:

-

The cell culture medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.

-

After incubation, the dye solution is removed, and the cells are washed with assay buffer.

-

The diluted this compound is added to the wells and incubated for a predetermined time (e.g., 15-30 minutes) at room temperature.

-

The plate is then placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

An EC80 concentration of acetylcholine is added to the wells to stimulate calcium influx.

-

Fluorescence intensity is measured over time to determine the extent of inhibition by this compound.

4. Data Analysis:

-

The IC50 value is calculated by fitting the concentration-response data to a four-parameter logistic equation.

[3H]N-methylscopolamine ([3H]NMS) Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound to the M4 receptor.

1. Membrane Preparation:

-

Membranes are prepared from CHO cells stably expressing the human M4 muscarinic acetylcholine receptor.

-

Cells are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in the assay buffer.

2. Binding Reaction:

-

The binding assay is performed in a 96-well plate.

-

Each well contains the cell membrane preparation, a fixed concentration of the radioligand [3H]NMS, and varying concentrations of this compound.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., atropine).

-

The plate is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

3. Filtration and Detection:

-

The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester.

-

The filters are washed with cold assay buffer to remove unbound radioligand.

-

The filters are then dried, and the radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

-

The IC50 value is determined from the competition binding curve.

-

The Ki value is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Haloperidol-Induced Catalepsy in Rats

This in vivo model is used to assess the efficacy of this compound in a rodent model relevant to movement disorders.

1. Animals:

-

Male Sprague-Dawley or Wistar rats are used.

-

Animals are housed under standard laboratory conditions with ad libitum access to food and water.

2. Drug Administration:

-

Haloperidol (B65202) (e.g., 1 mg/kg) is administered intraperitoneally (i.p.) to induce catalepsy.

-

This compound is administered orally (p.o.) at various doses at a predetermined time before or after the haloperidol injection.

3. Catalepsy Assessment:

-

Catalepsy is assessed using the bar test. The rat's forepaws are placed on a horizontal bar raised a specific height above a surface.

-

The latency to step down with both forepaws is measured. A cut-off time (e.g., 180 seconds) is typically used.

-

Measurements are taken at several time points after drug administration.

4. Data Analysis:

-

The mean latency to step down is calculated for each treatment group.

-

Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the effects of this compound to the vehicle control group.

Visualizations

Signaling Pathway

Caption: M4 Receptor Antagonism by this compound.

Experimental Workflow: In Vitro Characterization

Caption: In Vitro Characterization Workflow.

Experimental Workflow: In Vivo Efficacy

Caption: In Vivo Efficacy Testing Workflow.

References

- 1. Discovery of this compound: A Highly Selective and Orally Bioavailable M4 Muscarinic Acetylcholine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of this compound: A Highly Selective and Orally Bioavailable M4 Muscarinic Acetylcholine Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of this compound: A Highly Selective and Orally Bioavailable M4 Muscarinic Acetylcholine Receptor Antagonist. | Semantic Scholar [semanticscholar.org]

- 4. medkoo.com [medkoo.com]

- 5. High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

The Role of M4 Muscarinic Acetylcholine Receptor Antagonists in Movement Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The M4 muscarinic acetylcholine (B1216132) receptor (mAChR) has emerged as a promising therapeutic target for a range of movement disorders, including Parkinson's disease and dystonia. This technical guide provides an in-depth overview of the core principles underlying the therapeutic potential of M4 mAChR antagonists. Grounded in the classical understanding of the dopamine-acetylcholine balance within the basal ganglia, this document details the mechanism of action of M4 antagonists, summarizes key preclinical data for selective compounds, and provides detailed experimental protocols for their evaluation. The guide is intended to serve as a comprehensive resource for researchers and drug development professionals working to advance novel therapeutics for movement disorders.

Introduction: The Dopamine-Acetylcholine Balance and the Role of M4 mAChR

For decades, the "seesaw" hypothesis of a functional opposition between dopamine (B1211576) and acetylcholine in the basal ganglia has been a cornerstone in understanding the pathophysiology of movement disorders.[1][2][3] Hypodopaminergic conditions like Parkinson's disease are characterized by a relative cholinergic overactivity, while hyperdopaminergic states can be influenced by pro-cholinergic therapies.[1] Non-selective muscarinic antagonists have long been used to treat Parkinson's disease and dystonia, but their clinical utility is often limited by significant side effects due to the broad inhibition of all five muscarinic receptor subtypes (M1-M5).[4][5][6]

Recent advancements have highlighted the M4 receptor as a key player in mediating the opposition to dopamine signaling, making selective M4 antagonists a highly attractive therapeutic strategy.[4][6][7] M4 receptors are Gαi/o-coupled and are strategically located in the striatum, a key nucleus in the basal ganglia, where they modulate the activity of both the direct and indirect pathways that control movement.[1][8][9]

Mechanism of Action of M4 mAChR Antagonists in Movement Disorders

M4 receptors are predominantly expressed on striatal medium spiny neurons (MSNs) of the direct pathway (dSPNs), which express D1 dopamine receptors.[8][10][11] Activation of M4 receptors on dSPNs inhibits their activity, thereby opposing the pro-kinetic effects of D1 receptor activation.[1][8] By antagonizing these M4 receptors, selective inhibitors can disinhibit the direct pathway, leading to an increase in motor activity and potentially alleviating symptoms of hypokinetic disorders like Parkinson's disease.[4][12]

Furthermore, M4 receptors are also found on presynaptic terminals of corticostriatal glutamatergic inputs and on cholinergic interneurons themselves, where they act as autoreceptors to regulate acetylcholine release.[1][13] Antagonism of these presynaptic M4 receptors can lead to increased acetylcholine release, which, in a complex interplay with other receptors, can ultimately contribute to the restoration of balanced basal ganglia circuitry.[13]

The therapeutic rationale for M4 antagonists can be summarized as follows:

-

In Parkinson's Disease: By blocking the inhibitory effect of acetylcholine on direct pathway neurons, M4 antagonists can enhance motor output, counteracting the effects of dopamine depletion.[4][12][14]

-

In Dystonia: The pathophysiology of dystonia is also linked to an imbalance in the dopamine-acetylcholine system.[4][5] Preclinical studies have shown that selective M4 antagonists can reverse dystonic-like movements in rodent models.[4][10]

Quantitative Data for Selective M4 mAChR Antagonists

The development of highly selective M4 antagonists has been a crucial step in validating this therapeutic approach. The following tables summarize the in vitro potency and selectivity of key tool compounds.

| Compound | Human M4 IC50 (nM) | Rat M4 IC50 (nM) | Mouse M4 Ki (nM) | Reference |

| VU6013720 | 0.59 | 20 | - | [1] |

| VU6021302 | 1.8 | 70 | - | [1] |

| VU6021625 | 0.44 | 57 | 9.6 | [1] |

Table 1: Potency of Selective M4 Antagonists

| Compound | M1/M4 Fold Selectivity | M2/M4 Fold Selectivity | M3/M4 Fold Selectivity | M5/M4 Fold Selectivity | Reference |

| VU6013720 | ~85 | ~34 | >100 | >100 | [1] |

| VU6021302 | >100 | ~36 | >100 | >100 | [1] |

| VU6021625 | ~96 | ~56 | >100 | >100 | [1] |

Table 2: In Vitro Selectivity Profile of M4 Antagonists (Rat Receptors)

| Compound | Dose (mg/kg, i.p.) | Animal Model | Effect | Reference |

| Scopolamine | 3 | Haloperidol-induced catalepsy (WT mice) | ~93% reversal of catalepsy | [4] |

| Scopolamine | 3 | Haloperidol-induced catalepsy (M4 KO mice) | No significant reversal | [4] |

| VU6021625 | 30 | Haloperidol-induced catalepsy (WT mice) | Significant reversal of catalepsy | [1] |

| VU6028418 | 3 | Haloperidol-induced catalepsy (rats) | ~65% reversal of catalepsy | [15] |

Table 3: In Vivo Efficacy of M4 Antagonists in a Parkinson's Disease Model

Experimental Protocols

Radioligand Binding Assay for M4 Receptor Affinity

This protocol is for determining the binding affinity (Ki) of a test compound for the M4 muscarinic receptor using a competition binding assay with a radiolabeled antagonist, such as [3H]-N-methylscopolamine ([3H]-NMS).

Materials:

-

Cell membranes prepared from CHO or HEK293 cells stably expressing the human or rat M4 mAChR.

-

[3H]-N-methylscopolamine ([3H]-NMS)

-

Test compound (M4 antagonist)

-

Atropine (B194438) (for determining non-specific binding)

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

-

96-well microplates

-

Glass fiber filters

-

Scintillation vials and scintillation fluid

-

Microplate harvester

-

Liquid scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound in binding buffer.

-

In a 96-well plate, add in the following order:

-

Binding buffer

-

Test compound or vehicle

-

[3H]-NMS (at a concentration near its Kd, typically 0.5-1 nM)

-

Cell membranes (typically 10-20 µg of protein per well)

-

-

For total binding wells, add vehicle instead of the test compound.

-

For non-specific binding wells, add a high concentration of atropine (e.g., 1 µM).

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a microplate harvester.

-

Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

-

Transfer the filters to scintillation vials, add scintillation fluid, and allow to equilibrate.

-

Quantify the radioactivity on the filters using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Functional Assay

This protocol measures the functional antagonist activity of a test compound by assessing its ability to inhibit the increase in intracellular calcium induced by an agonist (e.g., acetylcholine) in cells expressing the M4 receptor.

Materials:

-

CHO or HEK293 cells stably expressing the Gαqi5-coupled human or rat M4 mAChR.

-

Cell culture medium

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Acetylcholine (ACh)

-

Test compound (M4 antagonist)

-

96- or 384-well black-walled, clear-bottom microplates

-

Fluorescence plate reader with automated liquid handling (e.g., FLIPR or FlexStation)

Procedure:

-

Plate the M4-expressing cells in microplates and culture overnight.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically for 1 hour at 37°C).

-

Prepare serial dilutions of the test compound in assay buffer.

-

Add the test compound dilutions to the cell plate and incubate for a pre-determined time (e.g., 15-30 minutes).

-

Prepare a solution of acetylcholine at a concentration that elicits a submaximal response (EC80).

-

Place the cell plate in the fluorescence plate reader and measure the baseline fluorescence.

-

Add the acetylcholine solution to the wells and immediately begin recording the fluorescence intensity over time.

-

The increase in fluorescence corresponds to the increase in intracellular calcium.

-

Analyze the data to determine the inhibitory effect of the test compound on the acetylcholine-induced calcium response.

-

Calculate the IC50 value of the antagonist from the concentration-response curve.

Haloperidol-Induced Catalepsy in Rodents

This in vivo model is used to assess the anti-parkinsonian potential of a test compound by measuring its ability to reverse the catalepsy (a state of immobility and muscle rigidity) induced by the D2 receptor antagonist, haloperidol (B65202).[6][14][15]

Materials:

-

Mice or rats

-

Haloperidol solution

-

Test compound (M4 antagonist)

-

Vehicle for test compound and haloperidol

-

Catalepsy scoring apparatus (e.g., a horizontal bar raised a few centimeters from the surface)

-

Stopwatch

Procedure:

-

Administer the test compound or vehicle to the animals (e.g., via intraperitoneal injection).

-

After a pre-determined time (to allow for drug absorption and distribution), administer haloperidol (typically 0.5-1 mg/kg, i.p. for mice).

-

At various time points after haloperidol administration (e.g., 30, 60, 90, 120 minutes), assess the degree of catalepsy.

-

To measure catalepsy, gently place the animal's forepaws on the horizontal bar.

-

Start the stopwatch and measure the time it takes for the animal to remove both forepaws from the bar (the descent latency).

-

A cut-off time is typically used (e.g., 180 seconds).

-

A longer descent latency indicates a greater degree of catalepsy.

-

Compare the descent latencies of the animals treated with the test compound to those treated with vehicle to determine if the compound reverses the haloperidol-induced catalepsy.

Visualizations: Signaling Pathways and Experimental Workflows

Caption: M4 mAChR Gαi/o signaling pathway.

Caption: Experimental workflow for M4 antagonist screening.

References

- 1. Discovery of the First Selective M4 Muscarinic Acetylcholine Receptor Antagonists with in Vivo Antiparkinsonian and Antidystonic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective Activation of M4 Muscarinic Acetylcholine Receptors Reverses MK-801-Induced Behavioral Impairments and Enhances Associative Learning in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of this compound: A Highly Selective and Orally Bioavailable M4 Muscarinic Acetylcholine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Parkinson's Disease: catalepsy model - Newsletter - Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]

- 7. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Striatal direct and indirect pathways control decision-making behavior [frontiersin.org]

- 10. The muscarinic M4 acetylcholine receptor exacerbates symptoms of movement disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Muscarinic M3 Receptor Assay with Frozen CHO Cells on FlexStation 3 Reader [moleculardevices.com]

- 12. A Novel Selective Muscarinic Acetylcholine Receptor Subtype 1 Antagonist Reduces Seizures without Impairing Hippocampus-Dependent Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Haloperidol-induced catalepsy as an animal model for parkinsonism: A systematic review of experimental studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. meliordiscovery.com [meliordiscovery.com]

VU6028418: A Technical Guide on its Role as an M4 Receptor Antagonist and its Implications for Striatal Dopamine Release

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of VU6028418, a potent and highly selective M4 muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist. The M4 receptor is a key modulator of striatal dopamine (B1211576) signaling, a critical pathway in motor control and the pathophysiology of various movement disorders. While direct quantitative data on the effect of this compound on striatal dopamine release is not currently available in peer-reviewed literature, this document synthesizes the existing preclinical data for this compound and related M4 modulators to infer its expected pharmacological effects. This guide also details the standard experimental protocols for assessing striatal dopamine release and illustrates the underlying signaling pathways.

Introduction to this compound

This compound is a novel, orally bioavailable small molecule that acts as a selective antagonist of the M4 muscarinic acetylcholine receptor.[1] It has demonstrated efficacy in preclinical models of movement disorders, such as dystonia, suggesting its therapeutic potential. The striatum, a brain region rich in both dopamine and acetylcholine, is a primary site of action for this compound. The M4 receptors are highly expressed in the striatum and play a crucial role in the intricate balance between cholinergic and dopaminergic neurotransmission that governs motor control.[2]

The M4 Receptor and its Role in Striatal Dopamine Modulation

The M4 receptor is a G-protein coupled receptor (GPCR) that couples to the Gi/o signaling pathway. Activation of M4 receptors by acetylcholine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. In the striatum, M4 receptors are strategically located to modulate dopamine release. Their activation by cholinergic interneurons exerts an inhibitory effect on dopamine release from the terminals of nigrostriatal neurons.

Studies have shown that potentiation of M4 receptor activity leads to a sustained inhibition of dopamine release.[3][4] Conversely, antagonism of the M4 receptor is hypothesized to disinhibit these dopaminergic terminals, leading to an increase in striatal dopamine release. This mechanism is believed to underlie the therapeutic effects of M4 antagonists in movement disorders like Parkinson's disease and dystonia, which are characterized by dopamine deficiency or dysregulation.

Preclinical Pharmacology of this compound

This compound has been characterized as a potent and selective antagonist for the human M4 receptor.

Receptor Binding and Functional Activity

No direct quantitative data on the effect of this compound on striatal dopamine release has been published to date. However, based on its mechanism of action as an M4 antagonist and evidence from related compounds, it is projected to increase or facilitate striatal dopamine release by blocking the tonic inhibitory influence of acetylcholine on dopaminergic terminals.

In Vivo Efficacy in a Model of Movement Disorder

In a preclinical study, this compound was evaluated in a rat model of haloperidol-induced catalepsy, a condition associated with dopamine D2 receptor blockade. The results of this study are summarized in the table below.

| Dosage (mg/kg, p.o.) | Mean Latency to Withdraw (s) | % Reversal of Catalepsy |

| Vehicle | 43.4 ± 4.3 | - |

| 0.3 | 32.0 ± 5.2 | 26.2 ± 12.0 |

| 1 | 21.3 ± 4.6 | 50.9 ± 10.7 |

| 3 | 15.1 ± 2.1 | 65.2 ± 4.9 |

| Data from Spock M, et al. ACS Med Chem Lett. 2021.[2] |

These findings demonstrate that this compound can dose-dependently reverse the motor deficits induced by dopamine receptor blockade, an effect consistent with the enhancement of dopaminergic neurotransmission.[2]

Signaling Pathways

M4 Receptor Signaling Pathway

The following diagram illustrates the canonical Gi/o-coupled signaling pathway of the M4 muscarinic receptor.

References

- 1. Discovery of this compound: A Highly Selective and Orally Bioavailable M4 Muscarinic Acetylcholine Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of this compound: A Highly Selective and Orally Bioavailable M4 Muscarinic Acetylcholine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antipsychotic-like effects of M4 positive allosteric modulators are mediated by CB2 cannabinoid receptor-dependent inhibition of dopamine release - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antipsychotic-like Effects of M4 Positive Allosteric Modulators Are Mediated by CB2 Receptor-Dependent Inhibition of Dopamine Release - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Oral Administration of VU6028418 in Rats

These application notes provide a comprehensive guide for the oral administration of VU6028418 to rats for preclinical research, targeting researchers, scientists, and drug development professionals. This compound is a potent and highly selective M4 muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist with excellent oral bioavailability, making it a valuable tool for investigating the role of the M4 receptor in various physiological and pathological processes.[1][2][3]

Compound Details

| Parameter | Value | Reference |

| IUPAC Name | 1-((3-(2,4,6-trifluorophenyl)-1,2,4-thiadiazol-5-yl)methyl)piperidine | N/A |

| Molecular Formula | C23H27F3N4O | [2] |

| Molecular Weight | 432.48 g/mol | [2] |

| CAS Number | 2649803-05-2 | [2] |

| Mechanism of Action | Selective M4 Muscarinic Acetylcholine Receptor Antagonist | [1] |

| Solubility | Soluble to 100 mM in DMSO and to 50 mM in ethanol. | |

| Storage | Store at -20°C. |

Experimental Protocols

Preparation of Dosing Solution (Suspension)

While the exact vehicle for the oral suspension of this compound used in the primary study is not specified, a common and effective vehicle for similar compounds, such as M4 allosteric potentiators, in rats is a 10% Tween 80 solution in deionized water.[4]

Materials:

-

This compound powder

-

Tween 80

-

Deionized water

-

1 N NaOH (for pH adjustment)

-

Sonicator

-

pH meter

-

Stir plate and stir bar

-

Appropriate laboratory glassware

Procedure:

-

Calculate the required amount of this compound and vehicle based on the desired final concentration and the number of animals to be dosed.

-

Prepare a 10% (v/v) Tween 80 solution by adding Tween 80 to deionized water.

-

Gradually add the this compound powder to the 10% Tween 80 solution while stirring continuously.

-

Sonicate the mixture until a uniform and homogenous suspension is obtained.

-

Adjust the pH of the suspension to approximately 7.0 using 1 N NaOH.

-

Continue stirring the suspension until immediately before administration to ensure homogeneity.

Oral Administration via Gavage

Oral gavage is a standard and reliable method for delivering precise doses of a compound directly into the stomach of a rodent.

Materials:

-

Prepared this compound suspension

-

Appropriate gauge gavage needle for rats (e.g., 16-18 gauge, 2-3 inches long, with a ball tip)

-

Syringes (volume appropriate for the dose)

-

Animal scale

-

Personal Protective Equipment (PPE)

Procedure:

-

Weigh each rat to determine the precise volume of the dosing suspension to be administered.

-

Gently restrain the rat.

-

Measure the distance from the tip of the rat's nose to the last rib to estimate the length of tubing to be inserted.

-

Fill the syringe with the calculated volume of the this compound suspension. Ensure the suspension is well-mixed before drawing it into the syringe.

-

Carefully insert the gavage needle into the rat's mouth, passing it over the tongue and down the esophagus.

-

Slowly administer the suspension.

-

Gently remove the gavage needle.

-

Monitor the animal for a short period after dosing to ensure there are no adverse reactions.

Data Presentation

Pharmacokinetic Parameters in Sprague-Dawley Rats

The following table summarizes the pharmacokinetic profile of this compound in Sprague-Dawley rats following a single oral dose.[2] The compound exhibits high oral bioavailability.[1][2]

| Parameter | Value (10 mg/kg PO) |

| Cmax (ng/mL) | 17,000 |

| Tmax (h) | 1.5 |

| AUC0-inf (ng/mL•h) | 30,000 |

| Oral Bioavailability (F%) | ≥100 |

| Elimination Half-life (t1/2) (h) | 13 |

| Clearance (CLp) (mL/min/kg) | 6.1 |

| Volume of Distribution (Vss) (L/kg) | 6.7 |

| Total Brain/Total Plasma (Kp) | 6.4 |

| Unbound Brain/Unbound Plasma (Kp,uu) | 0.61 |

| CSF/Plasma Unbound (Kp,u) | 0.24 |

Values represent means from two to three animals.

Dose Escalation Pharmacokinetics (Oral)

A single oral dose escalation study in rats demonstrated a linear increase in mean AUC0-last with doses ranging from 1 to 30 mg/kg.[1] A sublinear increase was observed at higher doses of 100 and 300 mg/kg.[1] Importantly, no adverse events were noted across all dose groups in this study.[1]

Efficacy in a Rat Model of Haloperidol-Induced Catalepsy

This compound demonstrated a robust, dose-dependent reversal of haloperidol-induced catalepsy in rats, indicating its potential as a therapeutic for movement disorders.[1] The minimal effective dose (MED) was determined to be 1 mg/kg.[1]

| Dose (mg/kg, PO) | Mean Latency to Withdraw (s) | % Reversal of Catalepsy | Statistical Significance (vs. Vehicle) |

| Vehicle | 43.4 ± 4.3 | - | - |

| 0.3 | 32 ± 5.2 | 26.2 ± 12.0 | p > 0.05 |

| 1 | 21.3 ± 4.6 | 50.9 ± 10.7 | p < 0.01 |

| 3 | 15.1 ± 2.1 | 65.2 ± 4.9 | p < 0.001 |

Data are presented as mean ± SEM for n=10 animals per group.[1]

Visualizations

Signaling Pathway of this compound

References

- 1. Discovery of this compound: A Highly Selective and Orally Bioavailable M4 Muscarinic Acetylcholine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of this compound: A Highly Selective and Orally Bioavailable M4 Muscarinic Acetylcholine Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Centrally Active Allosteric Potentiators of the M4 Muscarinic Acetylcholine Receptor Reverse Amphetamine-Induced Hyperlocomotor Activity in Rats - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for VU6028418 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and application of VU6028418, a potent and selective M4 muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist, in cell culture experiments. Adherence to these guidelines is crucial for obtaining accurate and reproducible results.

Introduction

This compound is a potent and selective antagonist of the M4 muscarinic acetylcholine receptor (M4 mAChR), with IC50 values of 4.1 nM for the human receptor and 57 nM for the rat receptor.[1][2] It is an orally bioavailable compound that has been investigated for its potential in treating movement disorders.[3][4][5] Proper preparation of this compound solutions is critical for its effective use in in vitro studies.

Solubility and Storage

Proper storage and handling of this compound are essential to maintain its stability and activity.

Storage of Solid Compound: The solid form of this compound should be stored at -20°C for long-term storage (up to 3 years) or at 4°C for short-term storage (up to 2 years).

Stock Solution Storage: Once dissolved, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[6][7] Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[6][7][8]

Solubility Data:

| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |

| DMSO | 46.9 | 100 | Soluble to 100 mM.[1][2] One supplier suggests using ultrasonic and warming, and adjusting the pH to 5 with HCl and heating to 60°C for a concentration of 5.56 mg/mL (12.86 mM).[7][8][9] It is noted that hygroscopic DMSO can significantly impact solubility, so using newly opened DMSO is recommended.[7][8] |

| Ethanol | 23.45 | 50 | Soluble to 50 mM.[1][2] |

Molecular Weight: 468.95 g/mol (as hydrochloride salt)[1][2], 432.48 g/mol (free base)[8][9]

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound hydrochloride (MW: 468.95 g/mol ) in DMSO.

Materials:

-

This compound hydrochloride powder

-

Dimethyl sulfoxide (B87167) (DMSO), cell culture grade, sterile

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Calibrated pipettes

Procedure:

-

Weighing: Accurately weigh out a specific mass of this compound hydrochloride powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.69 mg of the compound.

-

Dissolving: Add the appropriate volume of sterile DMSO to the vial containing the this compound powder. For 4.69 mg, add 1 mL of DMSO.

-

Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution if necessary.

-

Sterilization (Optional): If the DMSO used was not pre-sterilized, the final stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with organic solvents.

-

Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C.

Dilution for Cell Culture Experiments

It is crucial to minimize the final concentration of DMSO in the cell culture medium as it can be toxic to cells at higher concentrations.[10][11] A final DMSO concentration of less than 0.5% is generally recommended, with a concentration of 0.1% or lower being ideal.[11]

Example Dilution Series: To prepare working solutions for treating cells, the 10 mM DMSO stock solution should be serially diluted in sterile cell culture medium.

-

Intermediate Dilution: Prepare an intermediate dilution of the 10 mM stock solution in a sterile tube with cell culture medium. For instance, to achieve a 100 µM working solution from a 10 mM stock, perform a 1:100 dilution (e.g., 10 µL of 10 mM stock into 990 µL of medium).

-

Final Dilution: Add the appropriate volume of the intermediate working solution to the cell culture wells to achieve the desired final concentration. Ensure the final DMSO concentration remains below 0.1%.